1,2,5-Trihydroxyxanthone

Description

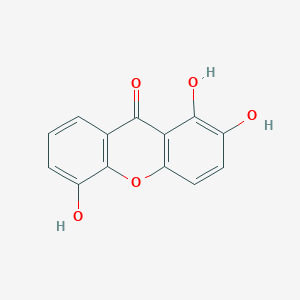

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,5-trihydroxyxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-7-4-5-9-10(12(7)17)11(16)6-2-1-3-8(15)13(6)18-9/h1-5,14-15,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYMABXVDKBFIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC3=C(C2=O)C(=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300020 |

Source

|

| Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156640-23-2 |

Source

|

| Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156640-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,5-Trihydroxyxanthone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Trihydroxyxanthone is a naturally occurring xanthone, a class of polyphenolic compounds known for their diverse and potent biological activities. Xanthones have garnered significant interest in the fields of pharmacology and drug development due to their potential as anti-inflammatory, antioxidant, and anticancer agents. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Natural Sources

The primary documented natural source of this compound is the bark of Garcinia tetralata , a plant species belonging to the Clusiaceae (Guttiferae) family. While other xanthones are widely distributed in various plant families, fungi, and lichens, the occurrence of the 1,2,5-trihydroxy substitution pattern appears to be less common.

Table 1: Natural Source of this compound

| Compound Name | Natural Source | Plant Part | Reference |

| This compound | Garcinia tetralata | Bark | [No specific citation available in search results] |

Biosynthesis of the Xanthone Core

The biosynthesis of the xanthone scaffold in plants is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway and the acetate-malonate pathway . The shikimate pathway provides a C6-C1 aromatic unit, while the acetate-malonate pathway contributes a C6 unit. These precursors condense to form a benzophenone intermediate, which then undergoes intramolecular cyclization to form the characteristic tricyclic xanthone structure. The specific hydroxylation patterns, such as that of this compound, are determined by subsequent enzymatic modifications.

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound from Garcinia tetralata is not extensively documented, a general methodology can be adapted from established procedures for isolating xanthones from other Garcinia species. The following is a representative experimental protocol.

Extraction

-

Plant Material Preparation: Air-dry the bark of Garcinia tetralata at room temperature to a constant weight. Grind the dried bark into a coarse powder to increase the surface area for solvent extraction.

-

Maceration: Soak the powdered bark in a suitable organic solvent, such as methanol or ethanol, at a ratio of approximately 1:5 to 1:10 (w/v). The extraction is typically carried out at room temperature for 48-72 hours with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: Filter the mixture to separate the plant debris from the solvent extract. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with xanthones typically concentrating in the ethyl acetate and chloroform fractions.

Chromatographic Purification

-

Silica Gel Column Chromatography: The xanthone-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient solvent system, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the mobile phase. This step is effective in removing smaller molecular weight impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is employed. A typical mobile phase would be a gradient of methanol and water, with the eluent monitored by a UV detector.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the carbon-hydrogen framework and the substitution pattern on the xanthone core.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and the carbonyl group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the xanthone chromophore.

Potential Signaling Pathways and Biological Activities

Direct studies on the specific signaling pathways modulated by this compound are limited. However, based on the well-documented biological activities of other trihydroxyxanthone isomers and related xanthones, it is plausible that this compound may exert its effects through similar mechanisms.

Anti-inflammatory Activity

Many xanthones exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. These include:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Xanthones have been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are also key regulators of inflammation. Inhibition of these pathways by xanthones can lead to a reduction in the production of inflammatory mediators.

Anticancer Activity

The anticancer effects of xanthones are often attributed to their ability to interfere with multiple signaling pathways that are dysregulated in cancer cells. Potential mechanisms include:

-

Induction of Apoptosis: Xanthones can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints (e.g., G1/S or G2/M).

-

Inhibition of Angiogenesis: Some xanthones can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

Visualizations

Figure 1. General experimental workflow for the isolation of this compound.

Figure 2. Hypothesized anti-inflammatory signaling pathways modulated by this compound.

Conclusion

This compound represents a promising natural product for further investigation in drug discovery and development. While its primary known source is Garcinia tetralata, further phytochemical screening of related species may reveal additional sources. The lack of extensive research on this specific xanthone isomer presents an opportunity for novel investigations into its biological activities and mechanisms of action. The provided adapted isolation protocol serves as a foundational methodology for obtaining this compound for such studies. Future research should focus on quantifying the yield of this compound from its natural source and elucidating its specific effects on cellular signaling pathways to fully realize its therapeutic potential.

1,2,5-Trihydroxyxanthone: A Technical Guide for Researchers

An In-depth Overview of the Discovery, Characterization, and Biological Potential of a Promising Natural Product

Abstract

1,2,5-Trihydroxyxanthone is a naturally occurring xanthone, a class of polyphenolic compounds known for their diverse and significant pharmacological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and potential biological activities of this compound, aimed at researchers, scientists, and professionals in drug development. While specific quantitative biological data and elucidated signaling pathways for this particular xanthone are not extensively available in current scientific literature, this document compiles the existing information and draws parallels from closely related and well-studied trihydroxyxanthones to provide a foundational resource for future research and development.

Introduction

Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in the scientific community due to their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Their structural diversity, arising from different hydroxylation, methoxylation, and prenylation patterns, contributes to their varied pharmacological profiles. This compound is a member of this family, and understanding its discovery, chemical properties, and biological potential is crucial for harnessing its therapeutic promise.

Discovery and Natural Occurrence

This compound has been identified as a natural constituent in several plant species. Its isolation has been reported from:

-

Garcinia subelliptica : A plant species belonging to the Clusiaceae family, known to be a rich source of various bioactive xanthones.[1]

-

Hypericum henryi : A species of St. John's wort, where it was identified along with other known xanthones in the dichloromethane extract of its stems and leaves.[1][2]

-

Hypericum japonicum and Hypericum beanii : It has also been reported in these species of the Hypericaceae family.[1]

-

Garcinia tetralata : The barks of this plant are another reported source of this compound.

The discovery of this compound in these botanicals highlights its presence in distinct plant families, suggesting convergent biosynthetic pathways or a broader distribution than currently documented.

Physicochemical Characterization

The definitive structure of this compound has been established through various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₃H₈O₅ |

| Molecular Weight | 244.20 g/mol |

| IUPAC Name | 1,2,5-trihydroxyxanthen-9-one |

| CAS Number | 156640-23-2 |

| Appearance | Typically a yellow solid |

Spectroscopic Data

-

UV-Vis Spectroscopy : Xanthones typically exhibit characteristic absorption bands in the UV-Vis spectrum. For a trihydroxyxanthone, one would expect maxima around 240-260 nm, 280-320 nm, and potentially a shoulder at longer wavelengths, attributable to the conjugated system of the xanthone core.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the hydroxyl (-OH) groups. A strong absorption peak around 1600-1650 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the γ-pyrone ring. Bands in the 1450-1600 cm⁻¹ region would be indicative of aromatic C=C stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would show signals for the aromatic protons, with their chemical shifts and coupling constants being dependent on the substitution pattern. The hydroxyl protons would appear as singlets, with their chemical shifts varying depending on hydrogen bonding.

-

¹³C NMR : The carbon NMR spectrum would display 13 distinct signals, including a downfield signal for the carbonyl carbon (around 180 ppm) and signals for the oxygenated and non-oxygenated aromatic carbons.

-

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns would be consistent with the xanthone scaffold.

Synthesis of Hydroxyxanthones

A specific, detailed synthetic protocol for this compound is not prominently described in the literature. However, general methods for the synthesis of hydroxyxanthones are well-established and can be adapted. A common approach is the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a substituted 2-hydroxybenzoic acid with a polyphenol in the presence of a condensing agent.

A plausible synthetic route for a trihydroxyxanthone involves the reaction of a dihydroxybenzoic acid with a phenol derivative using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which acts as both a catalyst and a dehydrating agent.

Biological Activities and Potential Applications

While specific biological activity data for this compound is scarce, the broader class of trihydroxyxanthones has demonstrated a range of promising pharmacological effects.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of trihydroxyxanthones against various cancer cell lines. The number and position of the hydroxyl groups on the xanthone scaffold play a crucial role in their anticancer potency. For instance, some trihydroxyxanthones have shown higher activity than their dihydroxy counterparts.

Table 1: Cytotoxicity of a Representative Trihydroxyxanthone (1,5,6-Trihydroxyxanthone)

| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI) |

| MCF-7 | Breast Adenocarcinoma | 419 ± 27 | 0.53 |

| WiDr | Colon Adenocarcinoma | 209 ± 4 | 1.07 |

| HeLa | Cervical Adenocarcinoma | 241 ± 13 | 0.93 |

| Vero | Normal Kidney (Monkey) | 224 ± 14 | - |

| Data for 1,5,6-trihydroxyxanthone is presented as a representative example. |

A selectivity index greater than 1 suggests a preferential cytotoxic effect against cancer cells. The data for the related 1,5,6-trihydroxyxanthone indicates some selective cytotoxicity against the WiDr cell line. Further studies are warranted to determine the specific cytotoxic profile of this compound.

Antioxidant Activity

The polyphenolic structure of trihydroxyxanthones confers them with antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom to stabilize reactive oxygen species (ROS). The antioxidant capacity is influenced by the number and position of hydroxyl groups.

Table 2: Antioxidant Activity of Representative Hydroxyxanthones (DPPH Assay)

| Compound | IC₅₀ (µM) |

| 1,3,8-Trihydroxyxanthone | > 500 (moderate) |

| 1,6-Dihydroxyxanthone | 349 ± 68 (strong) |

| 1,5,6-Trihydroxyxanthone | > 500 (moderate) |

| Data from a study on synthesized hydroxyxanthones is presented for comparison.[3] |

It is important to note that a higher number of hydroxyl groups does not always correlate with higher antioxidant activity due to the potential for intramolecular hydrogen bonding, which can reduce the availability of hydroxyl protons for donation.

Enzyme Inhibition

Xanthone derivatives have been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases. For example, some xanthones inhibit enzymes like α-glucosidase and α-amylase, which are relevant to the management of diabetes. The inhibitory activity is dependent on the specific substitution pattern on the xanthone core.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of other xanthones, several pathways are likely targets.

Experimental Protocols

The following are generalized protocols for the isolation, characterization, and biological evaluation of trihydroxyxanthones, which can be adapted for the study of this compound.

Extraction and Isolation from Plant Material

-

Extraction : Dried and powdered plant material (e.g., stems and leaves of Hypericum henryi) is extracted sequentially with solvents of increasing polarity, such as dichloromethane followed by methanol, at room temperature.

-

Fractionation : The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several fractions.

-

Purification : The fractions showing the presence of xanthones (monitored by thin-layer chromatography) are further purified by column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to afford the pure compound.

Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic methods:

-

NMR : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). 2D NMR techniques (COSY, HSQC, HMBC) are used for unambiguous assignment of proton and carbon signals.

-

MS : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

UV-Vis and IR : UV-Vis and IR spectra are recorded to identify the chromophore system and functional groups, respectively.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding : Human cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation : The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Sample Preparation : A series of dilutions of the test compound are prepared in methanol.

-

Reaction Mixture : The sample solutions are mixed with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement : The absorbance of the solution is measured at 517 nm.

-

Calculation : The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Conclusion and Future Directions

This compound is a naturally occurring polyphenol with a chemical structure that suggests significant therapeutic potential, consistent with the known biological activities of the xanthone class. While its discovery in several plant species has been reported, there is a notable lack of in-depth research into its specific biological activities and mechanisms of action.

Future research should focus on:

-

Isolation and Scale-up : Developing efficient methods for the isolation of this compound from its natural sources or establishing a robust synthetic route to obtain sufficient quantities for comprehensive biological evaluation.

-

Quantitative Biological Screening : Conducting a thorough investigation of its anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory activities to determine its potency and selectivity.

-

Mechanism of Action Studies : Elucidating the specific cellular and molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Studies : Evaluating its efficacy and safety in preclinical animal models to assess its potential as a therapeutic agent.

This technical guide provides a solid foundation for initiating further research into this compound, a promising natural product that warrants greater scientific attention.

References

- 1. Xanthones from Hypericum japonicum and H. henryi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

1,2,5-Trihydroxyxanthone from Garcinia tetralata Bark: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2,5-Trihydroxyxanthone, a xanthone derivative found in the bark of Garcinia tetralata. This document details the isolation, characterization, and potential biological activities of this compound, offering valuable information for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Garcinia, a genus of flowering plants in the family Clusiaceae, is a rich source of various bioactive secondary metabolites, including xanthones, flavonoids, and benzophenones.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological properties, such as antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[2][3] this compound is a member of the xanthone class of compounds, which has been isolated from Garcinia species.[4] This guide focuses on the extraction, purification, and characterization of this compound from the bark of Garcinia tetralata, and explores its potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈O₅ | [4] |

| Molecular Weight | 244.20 g/mol | [4] |

| IUPAC Name | 1,2,5-trihydroxy-9H-xanthen-9-one | [4] |

| CAS Number | 156640-23-2 | [4] |

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of xanthones from Garcinia bark, which can be adapted for the specific isolation of this compound from Garcinia tetralata.

3.1.1. Plant Material Collection and Preparation

-

Collect the bark of Garcinia tetralata.

-

Air-dry the bark at room temperature and then grind it into a fine powder.

3.1.2. Extraction

-

Macerate the powdered bark with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with periodic shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Fractionation and Column Chromatography

-

Subject the crude extract to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

The xanthone-rich fraction (typically the ethyl acetate fraction) is then subjected to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired xanthone.

3.1.4. Purification

-

Combine the fractions containing the target compound and further purify them using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Structural Characterization

The structure of the isolated compound can be elucidated using various spectroscopic techniques.

Spectroscopic Data

The following table presents representative spectroscopic data for a trihydroxyxanthone isomer. Note that this data is for 1,3,8-trihydroxyxanthone, as a complete dataset for the 1,2,5-isomer from Garcinia tetralata is not currently available in the cited literature.

| Technique | Data for 1,3,8-Trihydroxyxanthone | Reference |

| ¹H NMR | δ (ppm): 12.37 (1H, s, 1-OH), 9.69 (1H, s, 8-OH), 9.40 (1H, s, 3-OH), 7.55 (1H, d, J=8.5 Hz, H-5), 7.18 (1H, t, J=8.5 Hz, H-6), 6.74 (1H, d, J=8.5 Hz, H-7), 6.34 (1H, d, J=2.2 Hz, H-4), 6.19 (1H, d, J=2.2 Hz, H-2) | |

| ¹³C NMR | δ (ppm): 180.8 (C-9), 164.1 (C-3), 162.0 (C-1), 157.2 (C-4a), 152.0 (C-8), 146.1 (C-5a), 124.3 (C-6), 116.1 (C-7), 110.3 (C-5), 108.6 (C-8a), 98.4 (C-2), 94.1 (C-4) | |

| Mass Spectrometry (MS) | m/z: 244 [M]⁺ |

Biological Activity

Xanthones isolated from Garcinia species have been reported to exhibit a wide range of biological activities. The following sections summarize the potential activities of this compound based on studies of related compounds.

Cytotoxic Activity

Many xanthones have demonstrated cytotoxic effects against various cancer cell lines. The table below shows the cytotoxic activity of a representative trihydroxyxanthone isomer against several human cancer cell lines.

| Cell Line | IC₅₀ (µM) for 1,3,8-Trihydroxyxanthone | Reference |

| MCF-7 (Breast) | 184 ± 15 | |

| HeLa (Cervical) | 277 ± 9 | |

| WiDr (Colon) | 254 ± 15 |

5.1.1. Experimental Protocol for MTT Assay

The cytotoxic activity of a compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Culture the desired cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Seed the cells in 96-well plates and, after allowing them to attach, treat them with various concentrations of the test compound.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for a further 3-4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Potential Signaling Pathways

The biological effects of xanthones are often mediated through their interaction with various cellular signaling pathways. Two of the most well-studied pathways in the context of inflammation and cancer are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune response to infection and inflammation. Dysregulation of this pathway is implicated in various diseases, including cancer. Some xanthones have been shown to inhibit the activation of NF-κB.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain natural compounds, including some xanthones, have been found to modulate MAPK signaling.

Conclusion

This compound from Garcinia tetralata bark represents a promising natural product for further investigation. Its potential cytotoxic and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK, warrant more detailed studies. This technical guide provides a foundational framework for researchers to undertake the isolation, characterization, and biological evaluation of this and other related xanthones, with the ultimate goal of developing novel therapeutic agents. Further research is needed to fully elucidate the specific mechanisms of action and to confirm the therapeutic potential of this compound in preclinical and clinical settings.

References

- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

1,2,5-Trihydroxyxanthone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,5-Trihydroxyxanthone, a naturally occurring xanthone derivative. The document details its chemical identity, including its CAS number and molecular formula. While specific quantitative biological data for this compound is limited in publicly accessible literature, this guide furnishes general experimental protocols for the synthesis of hydroxyxanthones and for assessing their antioxidant and cytotoxic activities, based on established methodologies for analogous compounds. Furthermore, a generalized workflow for the isolation and screening of xanthones is presented. Due to the absence of specific studies on the mechanism of action of this compound, a hypothetical signaling pathway illustrating a common mechanism of anticancer activity for xanthone derivatives—Topoisomerase II inhibition—is provided for contextual understanding.

Chemical Identity

This compound is a polyphenol belonging to the xanthone class of organic compounds. It is known to be isolated from plant sources such as Garcinia subelliptica and Garcinia tetralata.[1]

| Identifier | Value |

| CAS Number | 156640-23-2 |

| Molecular Formula | C13H8O5 |

| Molecular Weight | 244.20 g/mol |

| IUPAC Name | 1,2,5-trihydroxy-9H-xanthen-9-one |

Biological Activity Data (Comparative)

Table 1: Antioxidant Activity of Trihydroxyxanthone Isomers (DPPH Assay)

| Compound | IC50 (µM) |

| 1,3,8-Trihydroxyxanthone | > 500 |

| 1,5,6-Trihydroxyxanthone | > 500 |

Data sourced from a study on synthetic hydroxyxanthones, where compounds with IC50 > 500 µM are categorized as moderate antioxidant agents.[1]

Table 2: Anticancer Activity of Trihydroxyxanthone Isomers (MTT Assay)

| Compound | Cell Line | IC50 (µM) |

| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast Cancer) | 184 ± 15 |

| WiDr (Colon Cancer) | 254 ± 15 | |

| HeLa (Cervical Cancer) | 277 ± 9 | |

| 1,5,6-Trihydroxyxanthone | WiDr (Colon Cancer) | 209 ± 4 |

| HeLa (Cervical Cancer) | 241 ± 13 | |

| 3,4,6-Trihydroxyxanthone | WiDr (Colon Cancer) | 38 ± 11 |

| 1,3,6-Trihydroxyxanthone | WiDr (Colon Cancer) | 384 ± 93 |

| 1,3,5-Trihydroxyxanthone | HepG2 (Liver Cancer) | 15.8 |

| 1,3,6-Trihydroxyxanthone | HepG2 (Liver Cancer) | 45.9 |

| 1,3,7-Trihydroxyxanthone | HepG2 (Liver Cancer) | 33.8 |

| 1,3,8-Trihydroxyxanthone | HepG2 (Liver Cancer) | 63.1 |

Data for MCF-7, WiDr, and HeLa cells are from a study on synthetic hydroxyxanthones.[1] Data for HepG2 cells are from an evaluation of a series of hydroxyxanthones.[2]

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and biological evaluation of hydroxyxanthones, adapted from published literature.

One-Pot Synthesis of Hydroxyxanthones

This protocol describes a general method for the synthesis of hydroxyxanthones via a one-pot cyclodehydration reaction.

Materials:

-

A hydroxybenzoic acid derivative (e.g., 2,6-dihydroxybenzoic acid)

-

A phenol derivative (e.g., phloroglucinol, resorcinol, or pyrogallol)

-

Eaton's reagent (P₂O₅/MeSO₃H)

-

Stirring apparatus and heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine the hydroxybenzoic acid derivative (1.0 eq) and the phenol derivative (1.0-1.2 eq).

-

Add Eaton's reagent to the mixture.

-

Stir the mixture and heat to approximately 80°C for 3 hours.[3]

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water and stir for 1 hour to precipitate the product.

-

Filter the resulting precipitate and wash thoroughly with water to afford the crude hydroxyxanthone solid.[4]

-

The crude product can be further purified by column chromatography or recrystallization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant activity of a compound.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound solution at various concentrations

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at the maximum wavelength of DPPH (typically around 517 nm).

-

A control well containing only methanol and the DPPH solution should be included.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the sample concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, WiDr)

-

Complete cell culture medium

-

Test compound solution at various concentrations

-

MTT reagent

-

Sodium dodecyl sulfate (SDS) solution or other solubilizing agent

-

96-well cell culture plate

-

CO₂ incubator

-

ELISA reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare a series of dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT reagent to each well and incubate for an additional 3-4 hours.

-

Add the SDS solution to each well to dissolve the formazan crystals.

-

Incubate the plate in a dark room for 24 hours.

-

Measure the absorbance of each well at a wavelength of 495 nm using an ELISA reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

Visualizations

Generalized Workflow for Xanthone Isolation and Screening

The following diagram illustrates a typical workflow for the isolation of xanthones from a natural source and their subsequent biological screening.

References

Spectroscopic Profile of 1,2,5-Trihydroxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

1,2,5-Trihydroxyxanthone belongs to the class of xanthones, characterized by a dibenzo-γ-pyrone scaffold. The hydroxyl substitutions at positions 1, 2, and 5 are key determinants of its chemical and biological properties.

Chemical Structure:

References

Preliminary biological activities of 1,2,5-Trihydroxyxanthone

An In-Depth Technical Guide on the Preliminary Biological Activities of 1,2,5-Trihydroxyxanthone

Abstract

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold, which are widely recognized for their diverse and potent pharmacological activities.[1][2] this compound is a naturally occurring member of this class, having been isolated from the bark of Garcinia tetralata.[3] While extensive biological data for this specific isomer is limited in current literature, its structural features suggest potential therapeutic value. This technical guide aims to provide a preliminary overview of the potential biological activities of this compound by summarizing the established activities of structurally related trihydroxyxanthone isomers. The document details common experimental protocols for assessing these activities, presents comparative quantitative data from related compounds, and illustrates key signaling pathways potentially modulated by this class of molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of hydroxyxanthones.

Comparative Biological Activities of Trihydroxyxanthones

Due to the scarcity of direct experimental data for this compound, this section presents quantitative data for structurally similar isomers to provide a comparative context for its potential bioactivities. The following tables summarize the cytotoxic and antioxidant activities of related trihydroxyxanthone compounds.

Anticancer and Cytotoxic Activity

Hydroxyxanthones have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The anticancer activity is often attributed to the inhibition of key enzymes like Topoisomerase II and the induction of apoptosis.[6][7] The number and position of hydroxyl groups on the xanthone scaffold play a critical role in determining the potency and selectivity of the compound.[5]

Table 1: In Vitro Cytotoxicity of Reference Trihydroxyxanthones

| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 184 ± 15 | 18.42 | [6] |

| WiDr | Colon Adenocarcinoma | 254 ± 15 | 13.39 | [6] | |

| HeLa | Cervical Adenocarcinoma | 277 ± 9 | 12.25 | [6] | |

| Vero | Normal Kidney (Monkey) | 3395 ± 435 | - | [6] | |

| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 | 0.53 | [8] |

| WiDr | Colon Adenocarcinoma | 209 ± 4 | 1.07 | [6][8] | |

| HeLa | Cervical Adenocarcinoma | 241 ± 13 | 0.93 | [8] | |

| Vero | Normal Kidney (Monkey) | 224 ± 14 | - | [8] |

Note: The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. An SI value greater than 1 suggests a preferential cytotoxic effect against cancer cells.[8]

Antioxidant Activity

The polyphenolic structure of xanthones endows them with potent antioxidant properties, primarily through their ability to scavenge free radicals.[9] This activity is crucial as it underpins other therapeutic effects, including anti-inflammatory and neuroprotective actions.

Table 2: In Vitro Antioxidant Activity of Reference Hydroxyxanthones

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3,8-Trihydroxyxanthone | DPPH Radical Scavenging | > 500 | [6] |

| 1,5,6-Trihydroxyxanthone | DPPH Radical Scavenging | > 500 | [6] |

| 1,6-Dihydroxyxanthone | DPPH Radical Scavenging | 349 ± 68 | [6] |

Note: A lower IC50 value indicates higher antioxidant activity.[6] Interestingly, in this study, the dihydroxyxanthone exhibited stronger activity than the trihydroxyxanthones, which was attributed to stronger intramolecular hydrogen bonding in the latter.[6]

Detailed Experimental Protocols

This section provides standardized methodologies for evaluating the key biological activities discussed. These protocols are widely used in the screening and characterization of novel therapeutic compounds like xanthones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

-

Cell Seeding: Plate cancer and/or normal cells in 96-well plates at an optimal density (e.g., 2,000-4,000 cells/well) and incubate for 18-24 hours to allow for attachment.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.[6][9]

-

Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare various concentrations of the test compound and a positive control (e.g., Ascorbic Acid or BHT).

-

Reaction: Mix the test compound solution with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[9]

-

Measurement: Measure the absorbance of the solution at the maximum absorbance wavelength of DPPH (typically around 517 nm). The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[9] The IC50 value is determined from a plot of inhibition percentage against the sample concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[10]

-

Cell Seeding: Seed RAW 264.7 macrophages in a 24-well or 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.[10]

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating them with LPS (e.g., 1 µg/mL). A positive control like quercetin can be used.[10]

-

Incubation: Incubate the cells for another 24 hours.

-

NO Measurement (Griess Assay):

-

Collect the cell-free supernatant from each well.

-

Mix an aliquot of the supernatant (e.g., 50 µL) with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 5-10 minutes.[10]

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable breakdown product of NO.

-

-

Calculation: Create a standard curve using sodium nitrite to determine the concentration of NO in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Potential Signaling Pathways and Mechanisms of Action

Xanthones exert their biological effects by modulating a variety of cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, the following diagrams illustrate common mechanisms associated with the anticancer and antioxidant activities of this compound class.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

Initial anticancer screening of 1,2,5-Trihydroxyxanthone

An In-Depth Technical Guide on the Initial Anticancer Screening of Trihydroxyxanthones

Introduction

Xanthones are a class of polyphenolic compounds found abundantly in nature, particularly in the plant kingdom. Their unique tricyclic scaffold has positioned them as "privileged structures" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] This has led to the discovery of a wide spectrum of pharmacological activities, including notable anticancer properties.[2] Among the various xanthone derivatives, trihydroxyxanthones are of significant interest due to their potential for potent and selective cytotoxicity against cancer cells.

While specific experimental data on the initial anticancer screening of 1,2,5-Trihydroxyxanthone is not extensively available in publicly accessible literature, this guide will focus on the established screening protocols and available data for structurally related trihydroxyxanthone isomers. This information serves as a robust framework for researchers, scientists, and drug development professionals to design and evaluate the anticancer potential of this compound and other related compounds. The primary mechanism of action for some active hydroxyxanthones has been suggested to be the inhibition of Topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[3][4]

Data Presentation: Cytotoxicity of Trihydroxyxanthones

The initial phase of anticancer screening typically involves evaluating the cytotoxicity of a compound against a panel of human cancer cell lines and a normal cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric.

The following tables summarize the reported IC50 values for various trihydroxyxanthone derivatives against several cancer cell lines and a normal monkey kidney cell line (Vero). A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as (IC50 in normal cells / IC50 in cancer cells), provides a measure of cancer-specific cytotoxicity; an SI value greater than 2 is generally considered significant.[5]

Table 1: In Vitro Cytotoxicity (IC50) of Trihydroxyxanthones against Various Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 184 ± 15 | [3] |

| WiDr | Colon Adenocarcinoma | 254 ± 15 | [3] | |

| HeLa | Cervical Adenocarcinoma | 277 ± 9 | [3] | |

| HepG2 | Liver Carcinoma | 63.1 | [4] | |

| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 | [6] |

| WiDr | Colon Adenocarcinoma | 209 ± 4 | [6] | |

| HeLa | Cervical Adenocarcinoma | 241 ± 13 | [6] | |

| 1,3,5-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 15.8 | [4] |

| 1,3,6-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 45.9 | [4] |

| 1,3,7-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 33.8 | [4] |

Table 2: Comparative Cytotoxicity and Selectivity Index (SI)

| Compound | Normal Cell Line (Vero) IC50 (µM) | Cancer Cell Line | Cancer Cell IC50 (µM) | Selectivity Index (SI) | Reference |

| 1,3,8-Trihydroxyxanthone | 3395 ± 435 | MCF-7 | 184 ± 15 | 18.45 | [3] |

| WiDr | 254 ± 15 | 13.37 | [3][5] | ||

| HeLa | 277 ± 9 | 12.25 | [3] | ||

| 1,5,6-Trihydroxyxanthone | 224 ± 14 | MCF-7 | 419 ± 27 | 0.53 | [6] |

| WiDr | 209 ± 4 | 1.07 | [6] | ||

| HeLa | 241 ± 13 | 0.93 | [6] |

Note: The data indicates that 1,3,8-Trihydroxyxanthone exhibits remarkable selectivity for cancer cells over normal cells, whereas 1,5,6-Trihydroxyxanthone appears more toxic to normal Vero cells than to the tested cancer cell lines.[3][6]

Experimental Protocols

The following section details the methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method used to assess cell viability and determine the cytotoxic effects of compounds.[3][6]

MTT Cell Viability Assay Protocol

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7, WiDr, HeLa) and a normal cell line (e.g., Vero) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[7]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Cells are seeded into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[8]

2. Compound Treatment:

-

A stock solution of the test compound (e.g., this compound) is prepared in Dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compound are prepared in complete culture medium to achieve a range of final concentrations.

-

The culture medium is removed from the wells, and 100 µL of the medium containing the various concentrations of the test compound is added. A control group receives medium with DMSO only.

-

The plates are incubated for a specified period, typically 48 hours.[7]

3. MTT Reagent Incubation:

-

After the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

-

The medium containing MTT is carefully removed.

-

100 µL of a solubilization solution (e.g., DMSO or a stopper solution containing sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the control group (untreated cells).

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagram

Signaling Pathway Diagram

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthones and Cancer: from Natural Sources to Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 5. japsonline.com [japsonline.com]

- 6. benchchem.com [benchchem.com]

- 7. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Deep Dive into the Physicochemical Properties of Polyhydroxylated Xanthones: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of polyhydroxylated xanthones, a class of naturally occurring polyphenolic compounds renowned for their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support the advancement of xanthone-based therapeutics. The guide summarizes key quantitative data, details experimental protocols for property determination, and visualizes the intricate signaling pathways modulated by these compounds.

Core Physicochemical Properties of Polyhydroxylated Xanthones

The therapeutic potential of any drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. For polyhydroxylated xanthones, key parameters include solubility, lipophilicity, and stability. These properties are significantly influenced by the number and position of hydroxyl groups on the xanthone scaffold.

Solubility and Lipophilicity

The aqueous solubility and lipophilicity (often expressed as LogP or LogS) of polyhydroxylated xanthones are critical determinants of their bioavailability. Generally, an increase in the number of hydroxyl groups tends to increase aqueous solubility and decrease lipophilicity. However, the position of these groups and the potential for intramolecular hydrogen bonding can lead to complex structure-property relationships.

A review of marine xanthones revealed that "hydroxanthones" represent the most soluble group with a mean LogS value of -2.74, a value considered acceptable for drug candidates.[1] In contrast, "prenylated" xanthones exhibit the highest lipophilicity with a mean LogP value of 4.68.[1] The substitution pattern, particularly the presence of hydrophilic groups like hydroxyl and carboxylic acids, significantly influences these values.[1] For instance, "hydroxanthone" and "simple" xanthones, often substituted with such hydrophilic moieties, display the lowest LogP values (mean values of 0.68 and 2.48, respectively).[1]

| Property | Class of Xanthone | Mean Value | Reference |

| LogS | Hydroxanthones | -2.74 | [1] |

| Complex Xanthones | -5.84 | [1] | |

| LogP | Hydroxanthones | 0.68 | [1] |

| Simple Xanthones | 2.48 | [1] | |

| O-heterocyclic Xanthones | 3.32 (median) | [1] | |

| Prenylated Xanthones | 4.68 | [1] |

Table 1: Comparative Solubility (LogS) and Lipophilicity (LogP) of Different Xanthone Classes

Stability

The stability of polyhydroxylated xanthones under various conditions, including pH and temperature, is a crucial factor for their formulation and therapeutic efficacy. The presence of hydroxyl groups can render the xanthone scaffold susceptible to oxidation and degradation, particularly at alkaline pH.

A study on the stability of 1,2-dihydroxyxanthone revealed that it is more stable in the pH range that is close to the pH of the skin, highlighting its potential as a topical agent.[2] The stability of phenolic compounds is generally greater in acidic conditions compared to alkaline environments.[3][4]

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible determination of physicochemical properties is fundamental in drug discovery. This section outlines detailed methodologies for key experiments.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method remains the "gold standard" for the experimental determination of the partition coefficient (LogP).

Protocol:

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This is achieved by shaking the two solvents together for 24 hours and allowing them to separate.

-

Compound Preparation: Prepare a stock solution of the test polyhydroxylated xanthone in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Partitioning: In a glass vial, combine a known volume of the aqueous phase and the n-octanol phase. The phase volume ratio can be adjusted depending on the expected lipophilicity of the compound. Add a small aliquot of the xanthone stock solution to the biphasic system.

-

Equilibration: Shake the vial vigorously for a predetermined period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the xanthone in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the xanthone in the n-octanol phase to its concentration in the aqueous phase.

Workflow for LogP Determination by Shake-Flask Method

Caption: Workflow for determining the partition coefficient (LogP) using the shake-flask method.

Determination of Kinetic Solubility

Kinetic solubility assays provide a high-throughput method for assessing the solubility of compounds under non-equilibrium conditions, which is often more relevant to early drug discovery screening.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the polyhydroxylated xanthone in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Addition of Aqueous Buffer: Add a specific volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentration.

-

Incubation and Shaking: Seal the plate and shake it at a constant speed (e.g., 850 rpm) and temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[5]

-

Precipitate Removal: After incubation, filter the samples using a solubility filter plate or centrifuge the plate at high speed to pellet any precipitate.

-

Quantification: Transfer the supernatant or filtrate to a new plate and determine the concentration of the dissolved xanthone using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS. A calibration curve is used for accurate quantification.

-

Data Analysis: The kinetic solubility is reported as the concentration of the compound in the saturated solution.

Workflow for Kinetic Solubility Assay

Caption: High-throughput workflow for the determination of kinetic solubility.

Assessment of pH Stability

Evaluating the stability of polyhydroxylated xanthones at different pH values is essential for predicting their fate in biological systems and for formulation development.

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7.4, 9).

-

Sample Preparation: Prepare solutions of the polyhydroxylated xanthone in each buffer at a known concentration.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) for a specified duration.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the concentration of the remaining parent xanthone in each sample using a stability-indicating HPLC method.

-

Data Analysis: Plot the concentration of the xanthone as a function of time for each pH. The degradation rate constant and half-life at each pH can be calculated from this data.

Workflow for pH Stability Assessment

Caption: Procedure for evaluating the stability of a compound at different pH values over time.

Signaling Pathways Modulated by Polyhydroxylated Xanthones

Polyhydroxylated xanthones exert their pharmacological effects by modulating various intracellular signaling pathways, particularly those involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several polyhydroxylated xanthones have been shown to inhibit this pathway. For instance, 1,7-dihydroxyl-3,4-dimethoxylxanthone has been found to suppress the phosphorylation of IKKβ, IκB, and p65, suggesting that its regulation of NF-κB is mediated through IKKβ.[6] α-Mangostin has also been demonstrated to inhibit the NF-κB signaling pathway.[5] The inhibition of IκB phosphorylation prevents its degradation, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Inhibition of the NF-κB Pathway by Polyhydroxylated Xanthones

Caption: Polyhydroxylated xanthones can inhibit the NF-κB pathway by targeting the IKK complex.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Some xanthones have been shown to inhibit the phosphorylation of key kinases in this pathway, such as JNK, ERK, and p38.[5] By interfering with this pathway, polyhydroxylated xanthones can suppress the production of pro-inflammatory mediators.

Modulation of the MAPK Pathway by Polyhydroxylated Xanthones

References

- 1. researchgate.net [researchgate.net]

- 2. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MAP kinases differentially bind and phosphorylate NOS3 via two unique NOS3 sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective regulation of IKKβ/NF-κB pathway involved in proliferation inhibition of HFLS-RA cells induced by 1,7-dihydroxyl-3,4-dimethoxylxanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,5-Trihydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed laboratory protocol for the synthesis of 1,2,5-trihydroxyxanthone, a polyhydroxylated xanthone of interest for pharmacological research. Due to the absence of a specific, published protocol for this particular isomer, the following methodology is based on the well-established Grover, Shah, and Shah (GSS) reaction, which is a standard method for xanthone synthesis.[1][2][3] This protocol utilizes Eaton's reagent for an efficient one-pot cyclodehydration reaction.[4][5][6] This document outlines the proposed synthetic workflow, a step-by-step experimental procedure, and includes representative data from the synthesis of analogous trihydroxyxanthones to provide an expected range of outcomes. Additionally, a diagram illustrating a common biological mechanism of action for bioactive xanthones is provided.

Proposed Synthetic Workflow

The synthesis of this compound can be hypothetically achieved through the condensation of 2,6-dihydroxybenzoic acid and hydroquinone. The reaction, catalyzed by Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), proceeds via a Friedel-Crafts acylation followed by an intramolecular cyclization to form the xanthone core.[4][7]

Caption: Proposed synthesis of this compound.

Experimental Protocol

Disclaimer: This is a proposed protocol and has not been experimentally validated for this specific compound. Optimization of reaction time, temperature, and stoichiometry may be required.

1. Materials and Reagents

-

2,6-Dihydroxybenzoic acid

-

Hydroquinone

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (CH₃SO₃H)

-

Ice

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Schlenk line or argon/nitrogen inlet (optional, for inert atmosphere)

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Thin-layer chromatography (TLC) plates and chamber

-

Standard laboratory glassware

3. Preparation of Eaton's Reagent (7.7 wt % P₂O₅ in CH₃SO₃H)

-

Caution: This should be done in a fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic.

-

Slowly and carefully add phosphorus pentoxide to methanesulfonic acid with stirring in an ice bath to control the temperature.

-

Stir until the P₂O₅ is completely dissolved.

4. Synthetic Procedure

-

Reaction Setup: In a round-bottom flask, combine 2,6-dihydroxybenzoic acid (1.0 eq) and hydroquinone (1.2 eq).

-

Addition of Catalyst: Under stirring, add Eaton's reagent (approximately 10 mL per gram of benzoic acid) to the flask.

-

Reaction: Heat the mixture to 80°C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.

-

Characterization: Characterize the final product using NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Data Presentation

The following table summarizes yields for the synthesis of various trihydroxyxanthones using methods analogous to the one proposed. This data is provided for comparative purposes to estimate a potential yield for the synthesis of this compound.

| Xanthone Derivative | Precursors | Catalyst/Method | Yield (%) | Reference |

| 1,3,6-Trihydroxyxanthone | 2,4-Dihydroxybenzoic acid + Phloroglucinol | Grover, Shah, and Shah | Low (not specified) | [1] |

| Bromo-substituted 1,3,6-Trihydroxyxanthone | 1,3,6-Trihydroxyxanthone + Bromine | Acetic Acid | 82.1 - 84.2 | [8] |

| 1,3,7-Trihydroxyxanthone | 2,4-Dihydroxybenzoic acid + 1,2,4-Benzenetriol | ZnCl₂, MAOS | 77.2 | [9] |

| 1,3,6,7-Tetrahydroxyxanthone | Demethylation of methoxy-xanthone | BBr₃ | 71 | [10] |

Biological Activity Context: A General Mechanism

While the specific biological activity of this compound is not extensively documented, many polyhydroxylated xanthones exhibit significant bioactivities, including anticancer, antioxidant, and antiviral effects.[11][12][13] A common mechanism for the anticancer activity of xanthone derivatives is the inhibition of key cellular signaling pathways involved in cell proliferation and survival, such as those mediated by protein kinases.

Caption: General mechanism of kinase inhibition by xanthones.

References

- 1. 1,3,6-Trihydroxyxanthone|CAS 39731-47-0|RUO [benchchem.com]

- 2. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthones. Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]

- 6. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sciencetechindonesia.com [sciencetechindonesia.com]

- 10. CN102838579A - Method for preparing 1,3,6,7-tetrahydroxy xanthone - Google Patents [patents.google.com]

- 11. Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Application Note: HPLC-UV Method for the Quantification of 1,2,5-Trihydroxyxanthone

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 1,2,5-Trihydroxyxanthone using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This method is designed for accuracy, precision, and robustness in various sample matrices.

Introduction

This compound is a member of the xanthone class of organic compounds, which are of significant interest due to their potential pharmacological activities. Accurate and precise quantification of this compound is essential for research and development, quality control, and pharmacokinetic studies. This application note details a validated HPLC-UV method for the determination of this compound.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, where the nonpolar analyte is retained. A gradient elution using a mobile phase composed of an aqueous component and an organic modifier allows for the effective separation of this compound from other sample components. The addition of a small percentage of acid to the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of the hydroxyl groups. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Acid: Formic acid (analytical grade).

-

Reference Standard: this compound (purity ≥98%).

-

Filters: 0.45 µm syringe filters for sample preparation.[1]

Chromatographic Conditions

A summary of the HPLC-UV instrument parameters is presented in the table below. These parameters are based on established methods for the analysis of similar xanthone compounds.[1][2][3]

| Parameter | Condition |

| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 50-60% B (0-20 min), 60-70% B (20-35 min), 70-100% B (35-40 min), 100% B (40-43 min), 100-50% B (43-45 min) [Based on similar compound analysis in source 3] |

| Flow Rate | 0.6 mL/min[1] |

| Injection Volume | 8 µL[1] |

| Column Temperature | 25 °C[1] |

| UV Detection | 254 nm[2] |

| Run Time | 45 minutes |

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. For example, prepare concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

-

Extraction: Accurately weigh a known amount of the sample (e.g., 100 mg of a plant extract). Add 10 mL of methanol and extract using sonication for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet any solid material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.[1]

-

Dilution: If necessary, dilute the filtered sample with methanol to ensure the analyte concentration falls within the linear range of the calibration curve.

Calibration and Quantification

-

Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

-

Sample Analysis: Inject the prepared sample solutions into the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by interpolating the peak area from the calibration curve.

Data Presentation

The quantitative performance of the method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for the HPLC-UV analysis of xanthones.[3][4]

| Parameter | Typical Value |

| Retention Time (min) | To be determined |

| Linearity (r²) | > 0.999[3][4] |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) | To be determined |